1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYNMYZCQZOPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735097 | |
| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182349-49-0 | |
| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation Using Trifluoroacetic Anhydride in the Presence of Bases
One common and effective method involves the reaction of the piperidine derivative with trifluoroacetic anhydride (TFAA) in dichloromethane at low temperatures (0–5 °C), using organic bases such as triethylamine or pyridine to neutralize the generated acid and promote acylation.
Experimental Conditions and Outcomes:
| Parameter | Details |
|---|---|
| Substrate | 1-Benzylpiperidin-3-yl derivative (as hydrochloride salt) |
| Solvent | Dichloromethane (methylene chloride) |
| Temperature | 0 to 5 °C |
| Base | Triethylamine or pyridine |
| Acylating agent | Trifluoroacetic anhydride (TFAA) |
| Reaction time | 30 minutes to 3 hours |
| Workup | Quenching with aqueous HCl or water, extraction with dichloromethane, washing, drying |
| Yield | Typically 80–94% |
| Purity | >98% by HPLC |
- The piperidine hydrochloride salt is suspended in dichloromethane and cooled.
- Triethylamine or pyridine is added to form the free base and capture acid byproducts.
- TFAA is added dropwise to maintain low temperature and control reaction rate.
- After reaction completion, the mixture is quenched with aqueous acid or water.
- Organic layers are separated, washed, dried over sodium sulfate, and concentrated.
- The crude product often crystallizes on standing or after solvent removal, yielding high-purity trifluoroethanone derivatives.
Acylation Using Trifluoromethanesulfonic Acid and Nitric Acid
An alternative approach employs trifluoromethanesulfonic acid combined with fuming nitric acid in dichloromethane at 0–30 °C. This method is useful for introducing trifluoroacetyl groups under strongly acidic conditions, often leading to nitration side reactions if aromatic or sensitive groups are present.
Experimental Conditions and Outcomes:
| Parameter | Details |
|---|---|
| Substrate | Piperidine derivative |
| Solvent | Dichloromethane |
| Temperature | 0 to 30 °C |
| Reagents | Trifluoromethanesulfonic acid, fuming nitric acid |
| Reaction time | 1–2 hours plus overnight stirring |
| Workup | Quenching with ice water, phase separation, drying, recrystallization |
| Yield | Approx. 81% after purification |
| Purity | ~90% crude, >98% after recrystallization |
- Trifluoromethanesulfonic acid is dissolved in dichloromethane and cooled.
- Fuming nitric acid is added dropwise to generate the active trifluoroacetylating species.
- The piperidine substrate solution is added slowly to the acid mixture under temperature control.
- After reaction completion, the mixture is quenched with ice water, and the organic phase is separated.
- The crude product is purified by recrystallization from ethanol to increase purity and yield.
Acylation Using Acetyl Chloride and Aluminum Chloride Catalysis
Though less common for trifluoroacetylation, acetyl chloride in the presence of aluminum chloride (AlCl3) can be used to activate the substrate for electrophilic substitution, facilitating trifluoroacetyl group incorporation in complex bicyclic analogues.
Experimental Conditions and Outcomes:
| Parameter | Details |
|---|---|
| Substrate | Piperidine derivative |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room temperature |
| Reagents | Acetyl chloride, aluminum chloride (AlCl3) |
| Reaction time | 30 minutes |
| Workup | Quenching with ice and saturated NaHCO3, extraction with CH2Cl2 |
| Yield | ~86% |
- Substrate and acetyl chloride are dissolved in DCE.
- AlCl3 is added to catalyze the acylation.
- The reaction mixture is stirred briefly, then quenched with aqueous sodium bicarbonate.
- Organic extraction and concentration yield the trifluoroethanone product as an oil.
Comparative Data Table of Preparation Methods
| Method | Reagents & Catalysts | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| TFAA + Triethylamine/Pyridine | Trifluoroacetic anhydride + base | Dichloromethane | 0–5 | 80–94 | >98% | Mild conditions, high selectivity |
| Trifluoromethanesulfonic acid + HNO3 | TfOH + fuming nitric acid | Dichloromethane | 0–30 | 81 | ~90% crude, >98% purified | Strong acid, nitration risk |
| Acetyl chloride + AlCl3 | Acetyl chloride + AlCl3 | 1,2-Dichloroethane | RT | 86 | Not specified | Lewis acid catalysis, shorter reaction |
Research Findings and Considerations
- The use of trifluoroacetic anhydride with organic bases is the most widely employed and efficient method for preparing 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, offering high yields and purity under mild conditions.
- Acidic methods using trifluoromethanesulfonic acid and nitric acid provide alternative routes but require careful temperature control and quenching to avoid side reactions and degradation.
- Lewis acid catalysis with AlCl3 facilitates rapid acylation but may require more stringent handling and purification steps.
- Reaction monitoring by HPLC and TLC is essential to ensure completeness and selectivity.
- Post-reaction purification often involves recrystallization from ethanol or solvent evaporation under reduced pressure, followed by drying under vacuum at moderate temperatures (around 40–45 °C).
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone has potential applications in the development of pharmaceuticals. Its structural characteristics suggest it may interact with biological targets such as receptors and enzymes.
Case Studies
- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit significant antidepressant effects in preclinical models. These studies focus on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties. Investigations into its efficacy in pain management are ongoing, with a focus on its mechanism of action at the opioid receptors.
Material Science
The trifluoromethyl group in this compound contributes to its unique physical and chemical properties, making it suitable for applications in material science.
Applications
- Polymer Synthesis : The compound can serve as a building block in the synthesis of fluorinated polymers. These materials are known for their enhanced thermal stability and chemical resistance.
- Coatings : Due to its hydrophobic nature imparted by the trifluoromethyl group, it can be utilized in developing protective coatings that resist moisture and corrosion.
Analytical Chemistry
In analytical chemistry, this compound can be employed as a reference standard or internal standard in various chromatographic techniques.
Usage
- Chromatography : Its unique structure allows for effective separation and identification of similar compounds in complex mixtures using techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography).
Toxicology and Safety
While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant; thus, appropriate safety measures should be taken when handling it.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design. The piperidine ring may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Findings :
- Positional Isomerism : The 4-yl oxalate derivative (CAS 1198286-70-2) exhibits distinct steric and solubility properties compared to the 3-yl target compound, influencing its industrial handling and reactivity .
- Ring System : Pyrrolidine derivatives (e.g., QA-5194) exhibit greater conformational restriction due to the smaller ring size, which may limit binding flexibility in biological systems compared to piperidine-based analogs .
Aromatic and Heteroaromatic Derivatives
Key Findings :
- Heteroaromatic Systems : Chloropyridinyl and indolyl derivatives exhibit enhanced solubility and target engagement compared to purely aliphatic analogs, making them suitable for CNS-targeted drug design .
- Steric Effects : The tert-butylphenyl analog (CAS N/A) demonstrates superior enzyme inhibition kinetics due to steric complementarity with acetylcholinesterase’s active site .
Fluorination Patterns and Electronic Effects
Key Findings :
- Metabolic Stability : Difluorophenyl derivatives (e.g., CAS 1092712-21-4) leverage fluorine’s electronegativity to reduce electron density, slowing metabolic oxidation .
- Lipophilicity : Compounds with dual fluorination (e.g., CAS 84162-82-3) exhibit improved blood-brain barrier penetration, relevant to neuropharmacology .
Biological Activity
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, also known by its CAS number 1182349-49-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
Molecular Structure:
- Formula: C14H16F3NO
- Molecular Weight: 271.28 g/mol
- IUPAC Name: 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one
- Purity: ≥95%
The compound features a piperidine ring substituted with a benzyl group and a trifluoroethanone moiety, which is essential for its biological activity.
Research indicates that this compound acts as a CCR3 antagonist , which is significant in the context of inflammatory responses. CCR3 is a chemokine receptor involved in the migration of eosinophils and other immune cells to sites of inflammation. The compound has been shown to inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting its potential therapeutic role in allergic conditions and asthma management .
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to evaluate the impact of various substitutions on the benzylpiperidine scaffold. The introduction of different alkyl or aryl groups has been shown to enhance binding affinity and selectivity towards the CCR3 receptor. For instance, modifications that increase lipophilicity generally improve receptor binding potency from micromolar to low nanomolar ranges .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| CCR3 Antagonism | Inhibition of eosinophil chemotaxis | |
| Acetylcholinesterase Inhibition | Hydrolysis of acetylcholine | |
| Cytotoxicity | Low toxicity in vitro |
Case Study 1: Eosinophilic Inflammation
A study investigated the effects of this compound on eosinophilic inflammation models. The compound demonstrated significant reduction in eosinophil infiltration in lung tissues of treated mice compared to controls. This suggests its potential application in treating asthma and other allergic diseases characterized by eosinophilia.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of this compound against acetylcholine degradation. It was found that this compound effectively inhibited acetylcholinesterase activity, indicating a possible role in managing neurodegenerative diseases such as Alzheimer's .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
